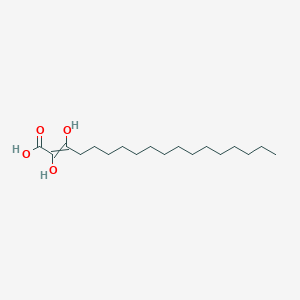
2,3-Dihydroxyoctadec-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dihydroxyoctadec-2-enoic acid is a hydroxy fatty acid with the molecular formula C18H34O4 This compound is characterized by the presence of two hydroxyl groups and a double bond within its long carbon chain
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydroxyoctadec-2-enoic acid typically involves the hydroxylation of octadecenoic acid. One common method is the dihydroxylation of oleic acid using osmium tetroxide (OsO4) as a catalyst, followed by oxidative cleavage to yield the desired compound. The reaction conditions often include mild temperatures and the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO).
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of microbial enzymes to catalyze the hydroxylation of fatty acids. This method is considered more environmentally friendly and sustainable compared to traditional chemical synthesis.
化学反应分析
Types of Reactions: 2,3-Dihydroxyoctadec-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The double bond can be reduced to yield saturated hydroxy fatty acids.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Acid chlorides or anhydrides are often used in esterification reactions.
Major Products:
Oxidation: Formation of 2,3-dioxooctadec-2-enoic acid.
Reduction: Formation of 2,3-dihydroxyoctadecanoic acid.
Substitution: Formation of esters like 2,3-dihydroxyoctadec-2-enoate.
科学研究应用
2,3-Dihydroxyoctadec-2-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in cellular signaling and metabolic pathways.
Medicine: Investigated for its potential anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of biodegradable polymers and surfactants.
作用机制
The mechanism of action of 2,3-dihydroxyoctadec-2-enoic acid involves its interaction with specific molecular targets and pathways. It can modulate the activity of enzymes involved in lipid metabolism and influence cellular signaling pathways related to inflammation and cell proliferation. The hydroxyl groups and double bond play crucial roles in its biological activity.
相似化合物的比较
12,13-Dihydroxyoctadec-9-enoic acid: Another hydroxy fatty acid with similar structural features but differing in the position of hydroxyl groups and double bond.
9,10-Dihydroxyoctadec-12-enoic acid: Similar in structure but with hydroxyl groups at different positions.
Uniqueness: 2,3-Dihydroxyoctadec-2-enoic acid is unique due to its specific hydroxylation pattern and double bond position, which confer distinct chemical reactivity and biological activity compared to other hydroxy fatty acids.
属性
CAS 编号 |
74662-65-0 |
|---|---|
分子式 |
C18H34O4 |
分子量 |
314.5 g/mol |
IUPAC 名称 |
2,3-dihydroxyoctadec-2-enoic acid |
InChI |
InChI=1S/C18H34O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(19)17(20)18(21)22/h19-20H,2-15H2,1H3,(H,21,22) |
InChI 键 |
NXVZDSCEUVMQOC-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCC(=C(C(=O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


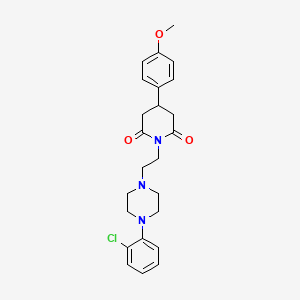
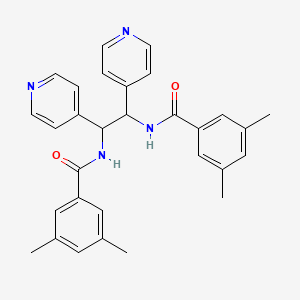
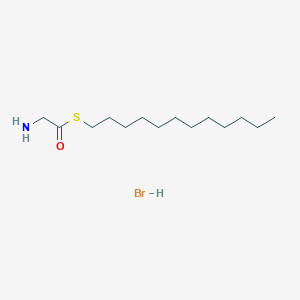



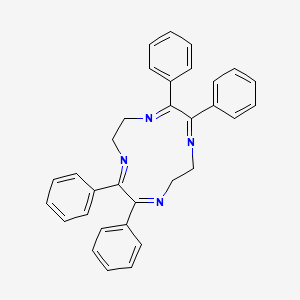
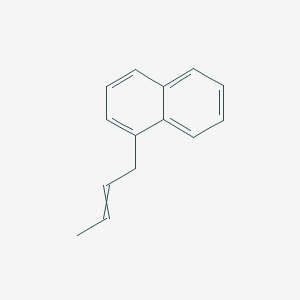

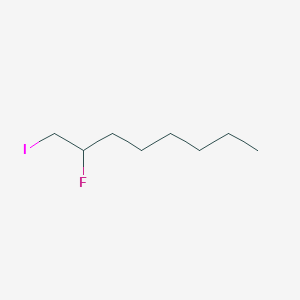

![9-[(Naphthalen-1-YL)methyl]anthracene](/img/structure/B14447385.png)
![7b-Methyl-7bH-cyclopent[cd]indene](/img/structure/B14447398.png)

